N,N'-(3-Cyclopropoxypyridine-2,5-diyl)dimethanesulfonamide
Description
N,N’-(3-Cyclopropoxypyridine-2,5-diyl)dimethanesulfonamide is a chemical compound with the molecular formula C10H15N3O5S2 and a molecular weight of 321.376 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, and two methanesulfonamide groups. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
Molecular Formula |
C10H15N3O5S2 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-[5-cyclopropyloxy-6-(methanesulfonamido)pyridin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C10H15N3O5S2/c1-19(14,15)12-7-5-9(18-8-3-4-8)10(11-6-7)13-20(2,16)17/h5-6,8,12H,3-4H2,1-2H3,(H,11,13) |
InChI Key |
XBVDAQQZIKEILK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(N=C1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N’-(3-Cyclopropoxypyridine-2,5-diyl)dimethanesulfonamide involves several steps. One common method includes the reaction of 3-cyclopropoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
N,N’-(3-Cyclopropoxypyridine-2,5-diyl)dimethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amine groups using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide groups can be replaced by other nucleophiles under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-(3-Cyclopropoxypyridine-2,5-diyl)dimethanesulfonamide is utilized in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N,N’-(3-Cyclopropoxypyridine-2,5-diyl)dimethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
N,N’-(3-Cyclopropoxypyridine-2,5-diyl)dimethanesulfonamide can be compared with other similar compounds, such as:
Poly(pyridine-2,5-diyl): Known for its electron-withdrawing properties and use in electronic materials.
Poly(3-nitropyridine-2,5-diyl): Used in the synthesis of polymers with unique electrochemical properties.
Poly(3,3’-dinitro-2,2’-bipyridine-5,5’-diyl): Utilized in the development of materials with specific electronic characteristics.
The uniqueness of N,N’-(3-Cyclopropoxypyridine-2,5-diyl)dimethanesulfonamide lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
